molecular formula C18H17N5O B606572 CDK8-IN-18 CAS No. 1879980-97-8

CDK8-IN-18

カタログ番号: B606572
CAS番号: 1879980-97-8
分子量: 319.37
InChIキー: ZKGWDQMQMQRGLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDK8-IN-18, also known as ZINC584617986, is a potent and selective inhibitor of CDK8, also modulating CDK19.

科学的研究の応用

Cancer Research Applications

  • Colon Cancer
    • Mechanism : CDK8-IN-18 has been shown to exert a tumor-suppressive effect specifically on colon cancer metastases. It inhibits the expression of matrix metalloproteinase inhibitors, thereby affecting tumor growth in the liver without significantly impacting primary tumors located in other sites .
    • Case Study : A study demonstrated that inhibition of CDK8 led to reduced growth of colon cancer cells through downregulation of specific microRNAs that promote metastasis .
  • Leukemia
    • Mechanism : Research indicates that CDK8 plays a role in maintaining leukemia cell survival. Inhibition using compounds like this compound can enhance disease latency in models of B-cell acute lymphoblastic leukemia (B-ALL) .
    • Case Study : In vivo studies showed that loss of CDK8 significantly delayed the onset of leukemia, suggesting that targeting this kinase could be beneficial for treatment strategies .
  • Breast and Prostate Cancer
    • Mechanism : CDK8 is implicated in the regulation of genes associated with breast and prostate cancers. Inhibition with this compound can disrupt the signaling pathways that drive tumorigenesis in these cancers .
    • Case Study : High expression levels of CDK8 have been correlated with poor prognosis in breast cancer patients, indicating that targeting this kinase could improve treatment outcomes .

Comparative Efficacy

Cancer TypeMechanism of ActionKey FindingsReferences
Colon CancerInhibits metastasis through MMP regulationSite-specific suppression of liver metastases
LeukemiaEnhances disease latencyDelayed onset in mouse models
Breast CancerDisrupts oncogenic signalingCorrelation with poor survival rates
Prostate CancerModulates transcriptional networksPotential for improved therapeutic strategies

化学反応の分析

General Characteristics of CDK8 Inhibitors

CDK8 inhibitors typically function through ATP-competitive binding, targeting the kinase domain of CDK8/cyclin C complexes. Key structural features include:

  • Pyridine/pyrrole scaffolds anchored in the kinase’s deep pocket.
  • Hydrophobic substituents extending toward the hinge region and front pocket for enhanced selectivity .
  • Type I binding mode , where inhibitors stabilize the DMG-in (Asp-Met-Gly) conformation of CDK8, contrasting with Type II inhibitors that induce DMG-out conformations .

Binding Kinetics and Structural Insights

  • Hydrogen bonding with hinge-region residues (e.g., Met174, Ala173) is critical for residence time .
  • Hydrophobic interactions in the front pocket (e.g., with Leu159, Val27) enhance selectivity over other kinases .
  • Cation-π interactions involving residues like Arg356 in CDK8’s C-terminal tail contribute to high selectivity .

Example Inhibitors

CompoundIC₅₀ (CDK8)Binding ModeKey InteractionsSelectivity Over Other Kinases
CCT2515455 nMType IH-bond (Met174), π-stacking>100-fold over 291 kinases
Sorafenib32.5 nMType IIDMG-out stabilizationModerate
BRD-6989500 nMType IHydrophobic front pocketHigh for CDK8 over CDK19

Challenges in CDK8 Inhibitor Design

  • Kinase selectivity : CDK8 shares structural homology with CDK19 and other kinases, necessitating precise substituent optimization .
  • Cellular activity : Type II inhibitors (e.g., sorafenib) often show poor translation to cell-based assays due to slow equilibration with inactive kinase conformations .
  • Thermodynamic stability : Compounds like 12 (IC₅₀ = 39.2 nM) enhance CDK8 thermal stability by 6°C in CETSA assays, indicating strong target engagement .

Recommendations for Further Inquiry

Given the absence of data on "CDK8-IN-18" in the provided sources, the following steps are advised:

  • Consult specialized databases : PubChem, ChEMBL, or clinical trial registries for structural and kinetic data.
  • Review recent patents : Focus on CDK8 inhibitors filed post-2023.
  • Synthetic routes : Explore analogs of CCT251545 or Senexin B , which share pyridine cores and substituent patterns common in CDK8 inhibitors .

特性

CAS番号

1879980-97-8

分子式

C18H17N5O

分子量

319.37

IUPAC名

N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide

InChI

InChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22)

InChIキー

ZKGWDQMQMQRGLJ-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ZINC584617986;  ZINC-584617986;  ZINC 584617986;  CDK8-IN-18;  CDK8IN18;  CDK8 IN 18;  CDK8IN-18;  CDK8 IN-18;  CDK8-IN18;  CDK8 IN18

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CDK8-IN-18
Reactant of Route 2
Reactant of Route 2
CDK8-IN-18
Reactant of Route 3
Reactant of Route 3
CDK8-IN-18
Reactant of Route 4
CDK8-IN-18
Reactant of Route 5
Reactant of Route 5
CDK8-IN-18
Reactant of Route 6
CDK8-IN-18

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。